molecular formula C23H21O4P B13807410 4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid CAS No. 57367-54-1

4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid

Cat. No.: B13807410
CAS No.: 57367-54-1
M. Wt: 392.4 g/mol
InChI Key: HNMTZWXMFCUEMQ-UHFFFAOYSA-N
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Description

4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid is an organic compound with the molecular formula C23H21O4P. It is characterized by the presence of a triphenylphosphoranylidene group attached to a butanoic acid backbone, which includes a methoxy and an oxo group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid typically involves the reaction of triphenylphosphine with a suitable precursor, such as an α,β-unsaturated carbonyl compound. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols .

Scientific Research Applications

4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid exerts its effects involves its ability to participate in various chemical reactions. The triphenylphosphoranylidene group acts as a nucleophile, attacking electrophilic centers in other molecules. This can lead to the formation of new bonds and the creation of complex structures. The methoxy and oxo groups also play a role in the compound’s reactivity, influencing its behavior in different chemical environments .

Comparison with Similar Compounds

Properties

CAS No.

57367-54-1

Molecular Formula

C23H21O4P

Molecular Weight

392.4 g/mol

IUPAC Name

4-methoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid

InChI

InChI=1S/C23H21O4P/c1-27-23(26)21(17-22(24)25)28(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17H2,1H3,(H,24,25)

InChI Key

HNMTZWXMFCUEMQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)O

Origin of Product

United States

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